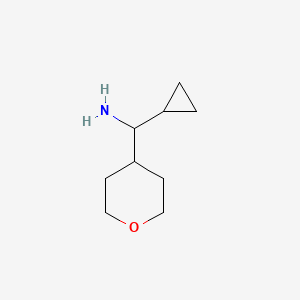

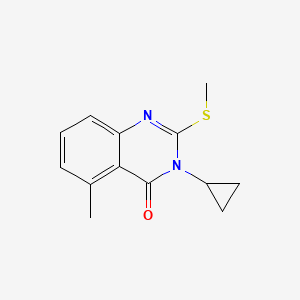

![molecular formula C18H19BrN4 B3003172 2-(4-Bromophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine CAS No. 681260-10-6](/img/structure/B3003172.png)

2-(4-Bromophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(4-Bromophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine” is an important raw material and intermediate used in pharmaceuticals, agrochemicals, and dyestuff . It belongs to the class of imidazopyridines, which are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazopyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Molecular Structure Analysis

Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles . It is also useful in material science because of its structural character .Chemical Reactions Analysis

Imidazopyridines have been functionalized through radical reactions for the direct functionalization of imidazopyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry

- Compounds related to 2-(4-Bromophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine have been synthesized and evaluated for their potential in medicinal chemistry. Piperazine-2,6-dione derivatives, which bear a structural resemblance, have shown significant anticancer activity (Sandeep Kumar et al., 2013). Similarly, the synthesis of imidazo[1,2-a]pyridine derivatives has been studied for their application in medicinal chemistry, particularly in the context of antimycobacterial activity (Kai Lv et al., 2017).

Chemical Synthesis

- The chemical synthesis of imidazo[1,2-a]pyridine compounds, including those similar to this compound, has been a topic of significant research. Studies have focused on developing efficient synthetic routes for these compounds, exploring different substituents and their effects on the final products (J. Khalafy et al., 2002).

Pharmaceutical Analysis

- Research has also been conducted on the development of analytical methods for similar compounds. For example, the preparation of a ketoconazole ion-selective electrode, which is structurally related, highlights the importance of such compounds in pharmaceutical analysis (M. Shamsipur & F. Jalali, 2000).

Corrosion Inhibition

- The application of imidazo[1,2-a]pyridine derivatives in the field of corrosion inhibition has been investigated. A derivative of imidazo[1,2-a]pyridine was studied as a corrosion inhibitor for carbon steel in saline solution, demonstrating the diverse applications of these compounds beyond pharmaceuticals (R. M. Kubba & N. M. Al-Joborry, 2020).

Antimicrobial and Antifungal Activity

- Some derivatives of imidazo[1,2-a]pyridine have shown promising antimicrobial and antifungal activities. This suggests potential applications in the development of new antimicrobial agents (B. Sathe et al., 2011).

Imaging Applications

- Imidazo[1,2-a]pyridines have been explored for imaging applications, particularly in the context of Alzheimer's disease. Radioiodinated imidazo[1,2-a]pyridine derivatives have been developed as imaging agents for β-amyloid plaques in Alzheimer's disease (B. Yousefi et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

2-(4-bromophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN4/c19-15-6-4-14(5-7-15)18-16(13-22-11-8-20-9-12-22)23-10-2-1-3-17(23)21-18/h1-7,10,20H,8-9,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNAIIPASDTWSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

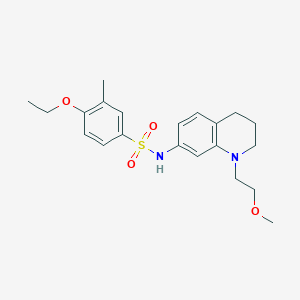

![2-(4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(o-tolyl)acetamide](/img/structure/B3003090.png)

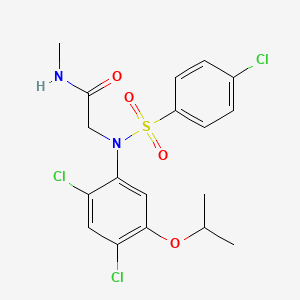

![2-[1-(4-Bromophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B3003092.png)

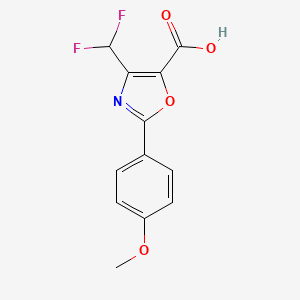

![Spiro[3.6]decan-2-amine;hydrochloride](/img/structure/B3003102.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3003104.png)

![3-Phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B3003105.png)

![N-ethyl-2-[2-(4-methoxyphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3003106.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3003108.png)

![3-(3,5-dimethylphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003112.png)